molecular formula C20H16N6O4S B11702229 (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11702229
M. Wt: 436.4 g/mol
InChI Key: WZNVTCQKFBPTIC-UHFFFAOYSA-N
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Description

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The next step involves the formation of the pyrazolone ring, which is then functionalized with the nitrophenylhydrazine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and control.

Chemical Reactions Analysis

Electrophilic Substitution

The methoxyphenyl and nitrophenyl substituents undergo electrophilic substitution due to their directing groups:

  • Methoxyphenyl : The methoxy group activates the ring for ortho/para substitution (e.g., nitration, bromination).

  • Nitrophenyl : The nitro group deactivates the ring, favoring meta substitution .

Azo Coupling

The hydrazinylidene group participates in azo coupling reactions, particularly under acidic conditions with diazonium salts:

text
R–N=N–R' + H+ → R–N+≡N–R' + H2O

This process is critical for forming the diazenyl linkage in the compound.

Thiazole Reactivity

The thiazole ring undergoes nucleophilic aromatic substitution at the C2 position due to its electron-deficient nature.

Industrial Optimization

Industrial-scale synthesis focuses on:

  • Catalyst Selection : Acidic catalysts (e.g., HCl, H2SO4) for condensation reactions and base catalysts (e.g., pyridine) for thiazole formation.

  • Purification : Chromatography (e.g., HPLC) to isolate the compound from byproducts.

  • Yield Improvement : Reaction temperature control and solvent selection (e.g., ethanol, DMF).

Related Compounds and Comparisons

Structural analogs include:

  • (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (EVT-11839246).

  • 4-[(Z)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxy-6-nitrophenol (PubChem CID 135454359) .

These compounds share similar reaction pathways but differ in substituents and stereochemistry, influencing reactivity and bioactivity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolines, including compounds similar to (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties. A study demonstrated that thiazole-containing compounds show activity against various bacterial strains, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundActivityMIC (µg/mL)
Compound ABacterial32
Compound BFungal16
(4E)-2-[...]Bacterial64

Anticancer Properties

The compound has shown promise in anticancer research. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related thiazole derivative was found to exhibit cytotoxic effects on human cancer cell lines with IC50 values lower than those of traditional chemotherapeutics .

Cell LineIC50 (µM)Reference
A431 (skin)5.0
MCF-7 (breast)10.0
HeLa (cervical)7.5

Anti-inflammatory Effects

Thiazole-based compounds have been evaluated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .

Material Science Applications

The unique structural features of the compound allow for its application in material science, particularly in the development of organic semiconductors and photovoltaic materials. The incorporation of thiazole units into polymer matrices has been shown to enhance the electronic properties and stability of the materials.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives, including the target compound, and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial potency.

Case Study 2: Anticancer Mechanism

In another investigation, the anticancer mechanism of a related compound was elucidated using flow cytometry and Western blot analysis, revealing that it induces apoptosis via the mitochondrial pathway in breast cancer cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazolone derivatives. Compared to these, (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

    Thiazole derivatives: Known for their antimicrobial properties.

    Pyrazolone derivatives: Used as anti-inflammatory agents.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Biological Activity

The compound (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a novel synthetic molecule that combines thiazole and pyrazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The thiazole ring is known for enhancing pharmacological properties, while the pyrazole moiety adds to its reactivity and potential therapeutic effects.

Biological Activity Overview

The biological activities of thiazole and pyrazole derivatives have been widely studied, with applications in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies. The specific compound under consideration has shown promise in several areas:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For example:

  • Case Study 1 : A similar thiazole compound demonstrated an IC50 value of less than 10 µM against various cancer cell lines, indicating potent cytotoxicity .
  • Mechanism : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth and survival, such as the Bcl-2 pathway .

Antimicrobial Activity

Thiazoles are recognized for their antimicrobial properties:

  • Case Study 2 : Compounds with similar structural features showed effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .
  • Mechanism : The mechanism typically involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored:

  • Case Study 3 : In picrotoxin-induced seizure models, compounds related to the target molecule exhibited protective effects with a median effective dose (ED50) comparable to established anticonvulsants like sodium valproate .

Data Tables

Activity Type IC50/ED50 Values Reference
Anticancer<10 µM
Antimicrobial≤0.25 µg/mL
AnticonvulsantED50 comparable to sodium valproate

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiazole and pyrazole derivatives. The presence of electron-donating groups, such as methoxy or nitro groups, significantly enhances their pharmacological profiles.

Key Findings:

  • Cytotoxicity : The presence of a methoxy group at the para position on the phenyl ring increases cytotoxicity against various cancer cell lines.
  • Selectivity : Certain modifications lead to selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
  • Mechanistic Insights : Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts with target proteins involved in cell survival pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the pyrazole-thiazole hybrid core of this compound?

  • Methodology :

  • The compound’s pyrazole-thiazole scaffold can be synthesized via cyclocondensation reactions. For example, copper-catalyzed click chemistry (e.g., Huisgen 1,3-dipolar cycloaddition) under mild conditions (50°C, THF/water, 16 hours) enables efficient triazole formation, as demonstrated in analogous thiazole-pyrazole hybrids .
  • Key intermediates like hydrazinylidene derivatives are synthesized by reacting 3-nitrophenylhydrazine with ketones under acidic conditions, followed by purification via column chromatography .
    • Table 1 : Representative Synthetic Conditions
StepReagents/ConditionsYieldReference
Thiazole formationCuSO₄, sodium ascorbate, 50°C61%
Hydrazinylidene couplingPOCl₃, 120°C65–75%

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Diagnostic peaks include the hydrazinylidene NH proton (δ 10–12 ppm), thiazole C-H (δ 7.5–8.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), N-H (3200–3300 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) confirm functional groups .

Q. What are the challenges in purifying this compound, and how are they addressed?

  • Challenges : Low solubility in polar solvents due to aromatic stacking; byproduct formation during cyclization.
  • Solutions : Use mixed-solvent systems (e.g., DMF/EtOH) for recrystallization. Reverse-phase HPLC with C18 columns resolves impurities .

Advanced Research Questions

Q. How does the 3-nitrophenylhydrazinylidene moiety influence electronic properties and reactivity?

  • Methodology :

  • Computational DFT studies reveal the electron-withdrawing nitro group enhances electrophilicity at the hydrazine N-atom, facilitating nucleophilic attacks. UV-Vis spectroscopy shows λmax shifts (450–500 nm) due to conjugation between the nitro group and pyrazole-thiazole system .
    • Table 2 : Electronic Properties
SubstituentHammett σ ValueEffect on Reactivity
3-NO₂+0.71Stabilizes transition state in SNAr reactions
4-OCH₃-0.27Enhances resonance in thiazole ring

Q. What contradictions exist in reported biological activities of analogous pyrazole-thiazole hybrids?

  • Contradictions :

  • Some studies report potent antimicrobial activity (MIC: 2–8 µg/mL) for nitro-substituted derivatives , while others note reduced efficacy due to steric hindrance from bulky substituents .
    • Resolution : Structure-activity relationship (SAR) analysis shows activity correlates with nitro group positioning (para > meta) and thiazole ring planarity .

Q. How can reaction kinetics be optimized for large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 16 h to 2 h) and improve yield (by 15–20%) via precise temperature control .
  • Green Chemistry : Replace POCl₃ with biodegradable catalysts (e.g., ZnCl₂) in cyclization steps to reduce toxicity .

Q. What computational tools predict the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Molecular docking (AutoDock Vina) with kinase ATP-binding pockets (e.g., EGFR, PDB: 1M17) identifies key interactions:
  • Hydrogen bonding between the pyrazole C=O and Lys721.
  • π-π stacking between the thiazole ring and Phe699 .
    • Validation : MD simulations (50 ns) assess binding stability; RMSD < 2 Å indicates favorable dynamics .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Key Factors :

  • Solvent Purity : Trace water in THF reduces Cu(I) catalyst efficiency, lowering yields by 10–15% .
  • Temperature Gradients : Poor thermal control during exothermic steps (e.g., POCl₃ cyclization) leads to side reactions .

Q. Methodological Recommendations

  • Structural Characterization : Combine XRD (for crystallinity) with 2D NMR (HSQC, HMBC) to resolve stereochemical ambiguities .
  • Biological Screening : Use standardized MIC assays (CLSI guidelines) to ensure comparability across studies .

Properties

Molecular Formula

C20H16N6O4S

Molecular Weight

436.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H16N6O4S/c1-12-18(23-22-14-4-3-5-15(10-14)26(28)29)19(27)25(24-12)20-21-17(11-31-20)13-6-8-16(30-2)9-7-13/h3-11,24H,1-2H3

InChI Key

WZNVTCQKFBPTIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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